Boc-吡-oet

描述

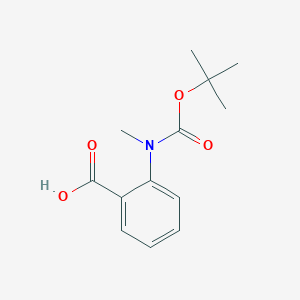

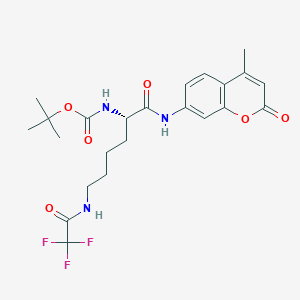

“Boc-Pyr-Oet” is a compound derived from pyroglutamic acid . It is used in the synthesis of various pharmacological compounds, including HCV protease inhibitors and alkyl renin inhibitors .

Synthesis Analysis

“Boc-Pyr-Oet” is synthesized using Boc-amino acids . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis

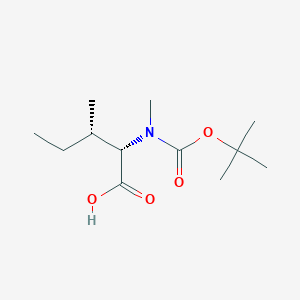

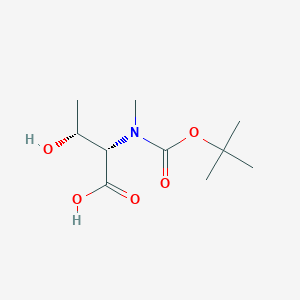

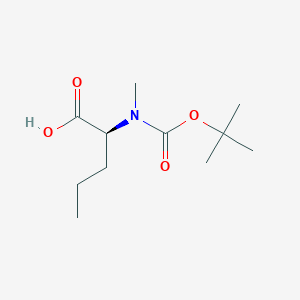

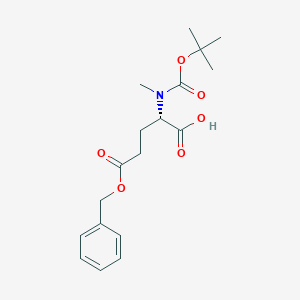

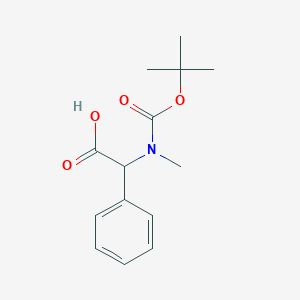

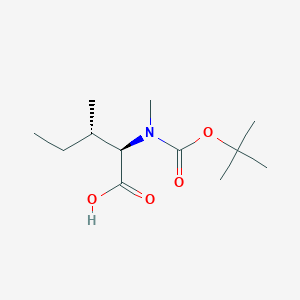

The molecular formula of “Boc-Pyr-Oet” is C12H19NO5 . It contains a total of 37 bonds, including 18 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic (thio-) carbamate, and 1 imide(-thio) .Physical And Chemical Properties Analysis

“Boc-Pyr-Oet” has a molecular weight of 257.283, a density of 1.2±0.1 g/cm3, a boiling point of 375.0±35.0 °C at 760 mmHg, and a melting point of 54 °C . It also has a flash point of 180.6±25.9 °C .科学研究应用

环境归趋和加工行为

Jankowska、Kaczyński 和 Łozowicka (2021) 的一项研究探讨了某些杀菌剂在温室莳萝种植中的消散动力学和加工行为,阐明了化学化合物在植物技术加工过程中的环境行为。这项研究有助于我们了解农业环境中的化学归趋及其对食品安全和环境健康的影响 (Jankowska 等,2021)。

光伏应用

Ongun 等人 (2021) 对特定肖特基二极管的制造和光照相关电气和光伏特性进行了研究,强调了某些化合物在提高光电应用效率方面的潜力。这项研究强调了该化合物在开发用于可持续能源解决方案的光电二极管材料中的用途 (Ongun 等,2021)。

催化和化学传感

Zhang 等人 (2018) 关于芘和/或 1-羟基芘与牛血清白蛋白相互作用的研究通过分子对接和 EEM-PARAFAC 分析,提供了对有机分子和蛋白质之间复杂相互作用的见解。此类研究对于理解生物系统中的分子相互作用和开发用于化学传感应用的新材料至关重要 (Zhang 等,2018)。

有机电子和聚合物

Lee 等人 (2012) 描述了具有可热去除基团的两性聚二酮吡咯并吡咯中主要极性的反转,提供了一种调节有机半导体电子特性的新方法。这项工作对于推进高性能有机场效应晶体管 (OFET) 和其他电子器件的设计和制造至关重要 (Lee 等,2012)。

能量存储

Lu 等人 (2019) 从鎓盐合成了硼和磷双掺杂碳微球,证明了它们作为钠离子电池负极材料的功效。这项研究强调了掺杂碳材料在增强储能系统性能方面的潜力,这是可再生能源技术的一个关键方面 (Lu 等,2019)。

安全和危害

“Boc-Pyr-Oet” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it’s recommended to remove the person to fresh air . In case of ingestion, it’s recommended to wash out mouth with copious amounts of water for at least 15 minutes .

作用机制

Target of Action

Boc-Pyr-Oet, also known as BOC-L-Pyroglutamic acid ethyl ester, is a derivative of pyroglutamic acid . It is primarily used in the synthesis of various pharmacologically active compounds . The primary targets of Boc-Pyr-Oet are typically the enzymes or receptors that these active compounds are designed to interact with.

Mode of Action

Boc-Pyr-Oet serves as an amino acid protecting group in biochemical research . It interacts with its targets by being incorporated into larger molecules during the synthesis process. Once incorporated, it protects certain functional groups in these molecules from reacting until the appropriate step in the synthesis process . This allows for greater control over the synthesis process and helps ensure the correct final structure of the active compound.

Result of Action

The molecular and cellular effects of Boc-Pyr-Oet are primarily seen in its role in the synthesis of active compounds. By protecting certain functional groups during synthesis, Boc-Pyr-Oet helps ensure the correct structure of the final compound, which in turn determines the compound’s biological activity .

Action Environment

The action of Boc-Pyr-Oet is influenced by various environmental factors during the synthesis process. For example, it is stable under normal conditions, but may decompose under high temperature or strong acid or base conditions . Therefore, the synthesis process must be carefully controlled to ensure the stability and efficacy of Boc-Pyr-Oet. Additionally, it should be stored in a dark place, sealed in dry, at room temperature .

属性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWWGFSJHCFVOW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420126 | |

| Record name | boc-pyr-oet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144978-12-1 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144978-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-pyr-oet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。